Adenylosuccinic acid

描述

Adenylosuccinic acid is a natural product found in Penicillium chrysogenum with data available.

N6-(1,2-Dicarboxyethyl)-AMP is a metabolite found in or produced by Saccharomyces cerevisiae.

作用机制

Target of Action

Adenylosuccinic acid primarily targets the enzyme Adenylosuccinate Synthetase Isozyme 1 . This enzyme plays a crucial role in the purine nucleotide cycle, which is involved in the recycling of purine and energy homeostasis .

Mode of Action

It is known to participate in the purine nucleotide cycle (pnc), a crucial biochemical pathway involved in energy homeostasis . Under low energy conditions, AMP exits the PNC and enters the adenylate kinase (AK) reaction to generate two molecules of ADP . These are then transported across the mitochondrial membranes via adenine nucleotide translocase for re-phosphorylation by ATP synthase (Complex V) .

Biochemical Pathways

This compound is a key intermediate in the purine nucleotide cycle . This cycle is essential for the recycling of purines and the maintenance of energy homeostasis within the cell . The compound might also play a role in averting inflammation and other forms of cellular stress during periods of intense energy demand .

Pharmacokinetics

The absorption kinetics, tissue distribution, protein binding, route of elimination, half-life, and clearance of this compound are currently unknown .

Result of Action

It is believed to play a crucial role in maintaining tissue biomass and glucose disposal . It may also help avert inflammation and other forms of cellular stress during periods of intense energy demand .

Action Environment

It is known that the compound’s action can be influenced by the energy conditions within the cell . For example, under low energy conditions, the compound participates in the adenylate kinase reaction to generate ADP .

生化分析

Biochemical Properties

Adenylosuccinic acid is a derivative of purine nucleotide and is a key intermediate in the biosynthesis of adenosine monophosphate (AMP). It is formed by the condensation of IMP and aspartic acid, accompanied by the decomposition of GTP . This compound can be decomposed by adenylosuccinate lyase to generate adenosine monophosphate and fumarate .

Cellular Effects

This compound plays a vital role in purine recycling and energy homeostasis. It may also be crucial for averting inflammation and other forms of cellular stress during intense energy demand and maintaining tissue biomass and glucose disposal . It has been observed to increase the viability of myoblasts across a dose range of 10 nM to 1 mM .

Molecular Mechanism

This compound is synthesized by adenylosuccinate synthetase using inosine monophosphate (IMP), aspartate, and guanosine triphosphate (GTP). Under low energy conditions, AMP exits the purine nucleotide cycle and enters the adenylate kinase (AK) reaction to generate two molecules of ADP that are transported across the mitochondrial membranes via adenine nucleotide translocase for re-phosphorylation by ATP synthase .

Temporal Effects in Laboratory Settings

This compound has been observed to be non-toxic to human myoblasts in vitro and its acute systemic toxicity in mice is low, with an LD50 greater than 5000 mg/kg . Some background necrotic foci in the liver, kidney, and gastrointestinal tract have been observed, which may warrant follow-up sub-/chronic oral exposure studies .

Dosage Effects in Animal Models

In animal models, this compound has been found to be non-toxic, with an LD50 greater than 5000 mg/kg . Increased motor activity was observed in the first 0.25 hours and transient diarrhea was observed from 8–12 hours following the 5000 mg/kg this compound treatment .

Metabolic Pathways

This compound is an important intermediate in the de novo purine biosynthesis pathway. It is an intermediate in the interconversion of purine nucleotides inosine monophosphate (IMP) and adenosine monophosphate (AMP) .

Transport and Distribution

Predictive ADMET modelling suggests that this compound is unlikely to cross the gut barrier based on molecular size and polarity, and therefore is probably not bioavailable to target tissues .

Subcellular Localization

Given its role in the purine nucleotide cycle and energy homeostasis, it is likely to be found in the cytoplasm where these processes occur .

生物活性

Adenylosuccinic acid (ASA) is a small molecule that plays a significant role in cellular metabolism, particularly within the purine nucleotide cycle (PNC). Its biological activities have garnered attention due to its potential therapeutic applications, especially in conditions like Duchenne muscular dystrophy (DMD). This article explores the biological activity of ASA, highlighting its mechanisms, effects on cellular health, and potential as a therapeutic agent.

Overview of this compound

This compound is a dicarboxylic acid that serves as an intermediate in the metabolism of purines. It is involved in the synthesis and recycling of adenine nucleotides, which are crucial for energy metabolism and cellular functions. ASA has been investigated for its non-toxic profile and its ability to enhance mitochondrial function and energy production.

- Energy Homeostasis : ASA aids in balancing ATP levels during metabolic stress. It facilitates the conversion of inosine monophosphate (IMP) to adenosine triphosphate (ATP) via the PNC, which is activated under conditions of high energy demand .

- Cytoprotection : ASA has been shown to induce the cytoprotective protein Nrf2, which helps in managing oxidative stress and inflammation. This activation is crucial during intense metabolic activities where cellular damage may occur .

- Mitochondrial Function : Research indicates that ASA enhances mitochondrial density and activity within muscle cells. It stimulates ATP production and promotes an antioxidant response, thereby protecting muscle integrity from degeneration .

Case Studies and Experimental Data

Several studies have examined the biological activity of ASA, particularly in models of DMD:

- A study published in Nature Scientific Reports demonstrated that treatment with ASA improved muscle integrity and reduced cellular damage in mdx mice, a model for DMD. The treatment led to an increase in mitochondrial content and enhanced energy production within muscle cells .

- In vitro studies on cultured myoblasts revealed that ASA was non-toxic at concentrations ranging from 10 nM to 1 mM, with increased cell viability observed upon treatment .

- A recent investigation highlighted that ASA could modulate insulin secretion and glucose homeostasis, suggesting broader metabolic implications beyond muscle health .

Toxicology and Safety Profile

This compound has been evaluated for its safety profile through various toxicity studies:

- The acute systemic toxicity study in mice indicated an LD50 greater than 5000 mg/kg, categorizing it as a non-toxic compound even at high doses .

- Histopathological examinations showed incidental necrotic foci in some organs but did not indicate significant adverse effects related to ASA administration .

Tables Summarizing Key Findings

科学研究应用

Duchenne Muscular Dystrophy

Duchenne muscular dystrophy is a severe muscle-wasting disease caused by mutations in the dystrophin gene. Research has demonstrated that ASA can improve muscle integrity and function in mouse models of DMD:

- Improvement in Muscle Integrity : Studies have shown that ASA treatment enhances mitochondrial density and cellular energy production, leading to reduced muscle damage and improved overall muscle health in DMD mice .

- Reduction of Cellular Damage : ASA therapy has been associated with decreased levels of free calcium in muscle cells, which is crucial for mitigating muscle degeneration .

- Histopathological Benefits : In a study involving mdx mice (a model for DMD), ASA treatment significantly reduced histopathological markers of muscle damage, including lipid accumulation and connective tissue infiltration .

Metabolic Regulation

This compound has been shown to influence various metabolic pathways:

- Energy Metabolism : ASA enhances the total creatine pool and phosphocreatine concentrations in skeletal muscles, indicating improved energy reserves .

- Antioxidant Response : ASA treatment activates the nuclear factor erythroid 2–related factor 2 (Nrf2), which plays a protective role against oxidative stress by enhancing the cellular antioxidant response .

Case Studies

Several studies highlight the efficacy of ASA in clinical settings:

- Clinical Trials on DMD Patients : A series of clinical trials indicated that intravenous infusion of ASA reduced biomarkers associated with DMD, such as serum creatine kinase levels. However, these trials were eventually halted due to funding issues and a shift toward gene-targeted therapies .

- Animal Models : In murine models, long-term administration of ASA resulted in significant improvements in muscle histopathology and function, supporting its potential as a treatment for muscular dystrophies .

属性

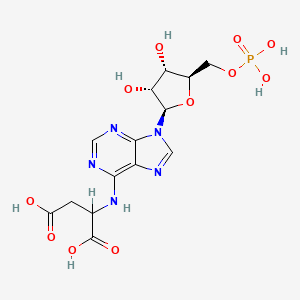

IUPAC Name |

(2S)-2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]purin-6-yl]amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N5O11P/c20-7(21)1-5(14(24)25)18-11-8-12(16-3-15-11)19(4-17-8)13-10(23)9(22)6(30-13)2-29-31(26,27)28/h3-6,9-10,13,22-23H,1-2H2,(H,20,21)(H,24,25)(H,15,16,18)(H2,26,27,28)/t5-,6+,9+,10+,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFBHPPMPBOJXRT-VWJPMABRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)NC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N[C@@H](CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N5O11P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80864869 | |

| Record name | Succinyladenosine 5′-monophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Adenylsuccinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000536 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

19046-78-7 | |

| Record name | Adenylosuccinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19046-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aspartyl adenylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019046787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenylosuccinic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04418 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Succinyladenosine 5′-monophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ADENYLOSUCCINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1B4ZJ0IIV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Adenylsuccinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000536 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。